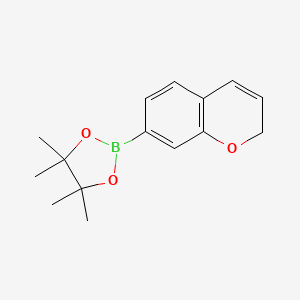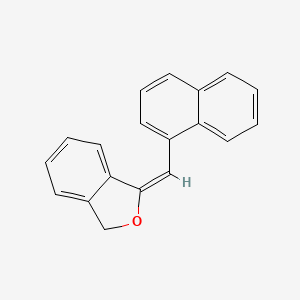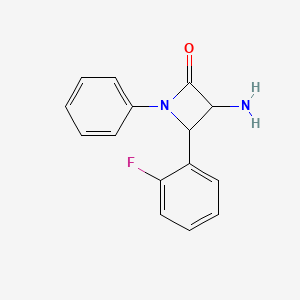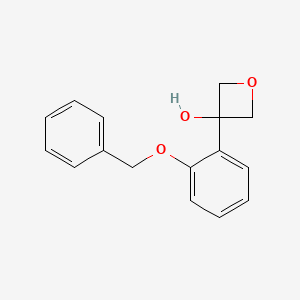
2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a chromenyl group attached to a dioxaborolane ring. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-hydroxy-2H-chromen-2-one with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or phenol derivative.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
科学的研究の応用
2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product .
類似化合物との比較
2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chromenyl group, making it less versatile in certain synthetic applications.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring instead of a chromenyl group, which can affect its reactivity and applications.
This compound:
特性
分子式 |
C15H19BO3 |
|---|---|
分子量 |
258.12 g/mol |
IUPAC名 |
2-(2H-chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h5-8,10H,9H2,1-4H3 |
InChIキー |
VURZCQHSVYMOOG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CCO3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)

![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)


![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)

![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)

![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)

